molecular formula C5H10O4 B14489138 (2S)-2,3-Dihydroxy-3-methylbutanoic acid CAS No. 63903-90-2

(2S)-2,3-Dihydroxy-3-methylbutanoic acid

Cat. No.: B14489138
CAS No.: 63903-90-2
M. Wt: 134.13 g/mol
InChI Key: JTEYKUFKXGDTEU-GSVOUGTGSA-N
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Description

(2S)-2,3-Dihydroxy-3-methylbutanoic acid is a chiral hydroxy fatty acid with the molecular formula C5H10O4 and an average molecular mass of 134.13 g/mol . It is a branched-chain organic compound characterized by two hydroxyl groups and one carboxylic acid functional group . This compound is identified in biological databases as a metabolite involved in the valine biosynthesis pathway . Its role as a biochemical intermediate makes it a compound of interest for researchers studying bacterial metabolism and the biosynthesis of branched-chain amino acids . The specific (2S) stereochemistry is critical for its biological activity and interaction with enzymes. While detailed research on the specific applications and mechanisms of action for this exact stereoisomer is limited in the public domain, its structural features suggest potential utility in organic synthesis as a chiral building block . This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

63903-90-2

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2S)-2,3-dihydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m1/s1

InChI Key

JTEYKUFKXGDTEU-GSVOUGTGSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)O)O

Canonical SMILES

CC(C)(C(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Oxidation of Diacetone Alcohol

The oxidation of diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) represents the most scalable route to 2,3-dihydroxy-3-methylbutanoic acid. European Patent EP3656755A1 details a two-step process involving hypochlorous acid (HClO) oxidation followed by impurity removal.

Reaction Mechanism and Conditions

Diacetone alcohol reacts with HClO or its salts (e.g., NaOCl) under acidic conditions (pH ≤ 6.0) to form 3-hydroxy-3-methylbutyrate (HMB) as the primary product, with 2,3-dihydroxy-3-methylbutanoic acid arising as a by-product via overoxidation (Fig. 1). The reaction proceeds through a haloform-like mechanism, where hypochlorite mediates α-ketol cleavage:

$$
\text{Diacetone alcohol} + \text{HClO} \rightarrow \text{3-hydroxy-3-methylbutyrate} + \text{2,3-dihydroxy-3-methylbutanoic acid} + \text{Cl}^- + \text{H}_2\text{O}
$$

Critical parameters include:

  • Temperature : 40–200°C (optimal: 60–80°C)
  • pH : ≤ 6.0 to minimize side reactions
  • Reaction time : 30 minutes to 6 hours
Table 1: Optimization of Hypochlorous Acid Oxidation
Parameter Range Tested Optimal Value Yield of 2,3-Dihydroxy-3-methylbutanoic Acid
Temperature (°C) 40–200 80 12–15% (of total products)
pH 2.0–7.0 5.5 Maximal by-product formation
[HClO]:[Diacetone] 1:1 – 1:10 1:3 18% efficiency

Impurity Management

The patent identifies 2,3-dihydroxy-3-methylbutanoic acid as a persistent impurity in HMB synthesis, requiring targeted removal strategies:

  • Calcium salt precipitation : Adding Ca(OH)₂ selectively precipitates calcium 2,3-dihydroxy-3-methylbutanoate (solubility: 0.8 g/L at 25°C) while leaving HMB in solution.
  • Thermal decomposition : Heating the crude mixture to 100°C for 2 hours degrades 25–30% of the by-product via decarboxylation.

Enzymatic Synthesis and Stereochemical Control

Enzymatic methods enable direct access to the (2S) enantiomer with high enantiomeric excess (ee). A chemoenzymatic approach adapted from MDPI Catalysts (2021) utilizes kinetic resolution and stereoinversion to achieve >95% ee.

Kinetic Resolution of Racemic Precursors

Ethyl 2-methyl-2,3-dihydroxybutyrate, synthesized via aldol condensation, serves as a substrate for lipase-mediated resolution:

  • Lipase CAL-B : Hydrolyzes the (2R,3S)-ester preferentially, leaving the (2S,3R)-enantiomer intact (E-value > 200).
  • Conditions : 30°C, pH 7.0, 10-hour reaction time.
Table 2: Enzymatic Resolution Performance
Enzyme Substrate ee (%) Conversion (%) Selectivity (E)
Lipase CAL-B Ethyl (2S,3R)-ester 98 45 210
Formate dehydrogenase (2R)-Acetolactate 95 90 N/A

Stereoinversion via Microbial Reduction

Baker’s yeast (Saccharomyces cerevisiae) reduces ethyl (2S)-acetolactate to ethyl (2S,3S)-2,3-dihydroxy-3-methylbutanoate, which is hydrolyzed to the target acid:

  • Reduction step : 6-hour incubation at 30°C with glucose co-substrate.
  • Acid hydrolysis : 6N HCl, 115°C, 18 hours.

Industrial-Scale Purification Techniques

Crystallization and Solvent Extraction

  • Calcium chelation : Adjusting pH to 8.5 with Ca(OH)₂ precipitates calcium salts of 2,3-dihydroxy-3-methylbutanoic acid, achieving 90% recovery.
  • Solvent extraction : Ethyl acetate (3× volumes) extracts the free acid from aqueous phases (partition coefficient: 3.2).
Table 3: Purification Efficiency Comparison
Method Purity (%) Recovery (%) Cost (USD/kg)
Calcium precipitation 85 90 12
Solvent extraction 92 75 28
Thermal decomposition 88 65 8

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-Dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, leading to the formation of diverse products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of carboxylic acids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles, resulting in the replacement of functional groups.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S)-2,3-Dihydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and other medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism by which (2S)-2,3-Dihydroxy-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other hydroxy acids, particularly those with vicinal diols or branched methyl groups. Key comparisons include:

Compound Name Structure Molecular Formula CAS Number Key Features Biological Role
(2S)-2,3-Dihydroxy-3-methylbutanoic acid Two hydroxyl groups, 3-methyl branch C₅H₁₀O₄ 1756-18-9 Chiral (S-configuration), metabolic intermediate Involved in leucine degradation and stress responses
(2R)-2,3-Dihydroxy-3-methylbutanoic acid Stereoisomer (R-configuration) C₅H₁₀O₄ 2068-83-9 Enantiomer of the (2S)-form; distinct stereochemical activity Similar metabolic roles but stereospecific enzyme interactions
(2S,3S)-2,3-Dihydroxy-2-methylbutanoic acid Hydroxyl groups at C2 and C3, methyl at C2 C₅H₁₀O₄ Not specified Differing hydroxyl/methyl positions; distinct stereochemistry Hypothesized to interact with oxidoreductases
(S)-3-Hydroxyisobutyric acid Single hydroxyl group at C3 C₄H₈O₃ 2068-83-9 Linear chain, β-hydroxy acid Intermediate in valine catabolism; associated with mitochondrial disorders

Functional and Mechanistic Differences

  • Stereochemical Specificity : The (2S)-form is a substrate for ketol-acid reductoisomerase, while its (2R)-enantiomer may interact with distinct enzymes or pathways due to altered spatial configuration .
  • Metabolic Roles: Unlike (S)-3-hydroxyisobutyric acid, which is linked to valine catabolism, this compound is associated with leucine degradation and oxidative stress responses in plants .
  • Biosynthetic Pathways: Comparative genomic analyses suggest that Pseudomonas species may produce analogs of this compound via non-ribosomal peptide synthetase (NRPS) pathways, unlike terpenoid-derived hydroxy acids .

Research Findings

  • Plant Metabolomics: In Cyclocarya paliurus, this compound levels increased 17.6-fold during late developmental stages, correlating with phenolic acid and flavonoid accumulation .
  • Molecular Docking : Computational studies predict that vicinal diol-containing compounds like this acid may bind to oxidoreductases or dehydratases, though experimental validation is pending .
  • Chirality and Bioactivity : The (2S)-configuration is critical for substrate recognition in enzymes like ketol-acid reductoisomerase, whereas the (2R)-form shows negligible activity in these pathways .

Biological Activity

(2S)-2,3-Dihydroxy-3-methylbutanoic acid, also known as 2,3-dihydroxy-3-methylbutyric acid, is a compound that has garnered attention due to its potential biological activities and relevance in metabolic pathways. This article explores its biological activity, including mechanisms of action, clinical implications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C5H10O4
  • Molecular Weight : 134.14 g/mol
  • CAS Number : 677-58-7

Metabolic Role

This compound is a derivative of branched-chain amino acids and plays a significant role in various metabolic processes. It is related to butyric acid and isovaleric acid, both of which are short-chain fatty acids (SCFAs) involved in energy metabolism and gut health .

  • Short-Chain Fatty Acid Functions :
    • SCFAs like this compound are known to influence gut microbiota composition and function, modulating immune responses and inflammation .
    • They serve as energy sources for colonocytes and have been implicated in the regulation of glucose homeostasis and lipid metabolism .
  • Neuroprotective Effects :
    • Research indicates that certain derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
  • Potential Therapeutic Applications :
    • The compound has been studied for its potential role in treating metabolic disorders, including obesity and diabetes, by improving insulin sensitivity and lipid profiles .

SCEH Deficiency Case Studies

A notable case study involved patients with Short-chain enoyl-CoA hydratase (SCEH) deficiency, where elevated levels of 2,3-dihydroxy-2-methylbutyric acid were detected in urine samples. The patients exhibited developmental delays and neurological symptoms. Treatment involved dietary restrictions and supplementation with N-acetylcysteine . This highlights the importance of monitoring metabolites like this compound for diagnostic purposes.

Table 1: Summary of Biological Activities

Activity TypeDescription
Metabolism Involved in energy production via SCFA pathways
Neuroprotection Potential to reduce oxidative stress in neural tissues
Anti-inflammatory Modulates immune responses via SCFA mechanisms
Therapeutic Potential Possible applications in obesity and diabetes management

Recent Studies

Recent studies have explored the structural analogs of this compound for their pharmacological properties. These studies suggest that modifications to the structure can enhance its biological efficacy against various diseases .

Q & A

Q. What are the established synthetic routes for (2S)-2,3-Dihydroxy-3-methylbutanoic acid, and how is stereochemical integrity maintained?

  • Methodological Answer : Synthesis often involves ester intermediates and selective deprotection. For example, methyl esters (e.g., methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) are treated with HCl in dioxane to yield stereochemically pure products . NMR (e.g., 1H-NMR in DMSO-d6) confirms stereochemistry by analyzing coupling constants and splitting patterns (e.g., δ 9.00 ppm for exchangeable protons) .
  • Key Data :
StepReagent/ConditionYieldKey NMR PeaksReference
DeprotectionHCl (dioxane)100%δ 9.00 (brs, 1H)
HydrolysisNaOH (aq.)56%δ 3.89–3.86 (m, 1H)

Q. What analytical techniques are critical for characterizing this compound and its isomers?

  • Methodological Answer : Chiral HPLC and NMR spectroscopy are essential. For example, 1H-NMR distinguishes diastereomers via vicinal coupling (J values), while chiral columns separate enantiomers. PubChem data (InChIKey: NGEWQZIDQIYUNV-BYPYZUCNSA-N) provides reference spectra .
  • Safety Note : Use protective gear (gloves, masks) due to skin/eye irritation risks .

Q. What is the biological significance of this compound in metabolic pathways?

  • Methodological Answer : As a leucine metabolite, it activates mTOR signaling, promoting muscle protein synthesis. In vitro assays (e.g., Western blot for phosphorylated mTOR substrates) validate this mechanism. Contradictions in activity across models may stem from cell-type-specific transport or degradation kinetics .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?

  • Methodological Answer : Use chiral auxiliaries or biocatalysts (e.g., ketoreductases) to enhance ee. For example, enzymatic reduction of α-keto precursors with NADPH-dependent enzymes achieves >98% ee. Compare ee via polarimetry or chiral GC/MS .
  • Data Contradiction : Reported yields (56–100%) vary due to purification methods (e.g., column chromatography vs. crystallization) .

Q. What strategies address discrepancies in reported bioactivity across in vitro and in vivo models?

  • Methodological Answer : Standardize assay conditions (e.g., serum-free media to avoid binding proteins). Use isotopically labeled analogs (e.g., 13C-(2S)-isomer) to track pharmacokinetics via LC-MS. Cross-validate with knockdown models (e.g., mTOR siRNA) .

Q. How do solvent systems and pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability assays (HPLC monitoring) show degradation at pH >7 due to β-hydroxy acid decarboxylation. Buffered solutions (pH 4–6, 4°C) extend shelf life. FTIR detects carbonyl formation (1700 cm⁻¹) from degradation .

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